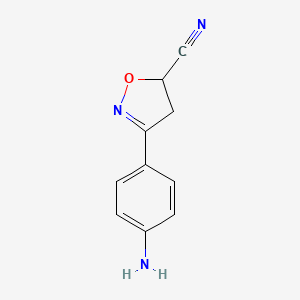

3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile

Descripción

Molecular Formula: C₁₀H₉N₃O Molecular Weight: 187.20 g/mol CAS Number: 1287686-69-4 Structure: The compound features a 4,5-dihydroisoxazole (isoxazoline) ring fused with a cyano group at the 5-position and a 4-aminophenyl substituent at the 3-position.

Propiedades

Fórmula molecular |

C10H9N3O |

|---|---|

Peso molecular |

187.20 g/mol |

Nombre IUPAC |

3-(4-aminophenyl)-4,5-dihydro-1,2-oxazole-5-carbonitrile |

InChI |

InChI=1S/C10H9N3O/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-4,9H,5,12H2 |

Clave InChI |

VPJALPTVDNEVAZ-UHFFFAOYSA-N |

SMILES canónico |

C1C(ON=C1C2=CC=C(C=C2)N)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile typically involves the reaction of 4-aminobenzonitrile with suitable reagents to form the dihydroisoxazole ring. One common method involves the cyclization of 4-aminobenzonitrile with hydroxylamine-O-sulfonic acid under basic conditions to form the desired dihydroisoxazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the industrial synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Oxidized derivatives of the dihydroisoxazole ring.

Reduction: Amino derivatives with reduced nitrile groups.

Substitution: Substituted aminophenyl derivatives.

Aplicaciones Científicas De Investigación

3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dihydroisoxazole ring may also contribute to the compound’s binding affinity and specificity towards its targets. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A systematic comparison of structurally related dihydroisoxazole derivatives highlights the influence of substituents on physicochemical properties and biological activities. Key compounds include:

Table 1: Structural and Functional Comparison of Dihydroisoxazole Derivatives

Key Findings:

Substituent Position and Bioactivity: The 4-aminophenyl group in 3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile demonstrates superior antimicrobial activity compared to its 3-aminophenyl isomer (CAS 639815-70-6), as the para-amino group aligns better with target binding pockets via electrostatic interactions . In contrast, methoxy-substituted analogs (e.g., 3-aryl-5-(4-methoxyphenyl) derivatives) show reduced potency, likely due to the electron-donating methoxy group diminishing hydrogen-bond acceptor capacity .

Pyridinyl substituents (e.g., CAS 1083300-01-9) introduce aromatic nitrogen, enabling π-π stacking and coordination with metal ions in biological targets .

Hydrogen-Bonding and Conformational Stability: The amino group (-NH₂) in 3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile acts as a hydrogen-bond donor, critical for binding to bacterial DNA gyrase or fungal lanosterol demethylase . The puckered conformation of the dihydroisoxazole ring (predicted via Cremer-Pople parameters) may optimize spatial orientation of the 4-aminophenyl group for target engagement .

Actividad Biológica

3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈N₄O

- Molecular Weight : Approximately 187.20 g/mol

- IUPAC Name : 3-(4-aminophenyl)-4,5-dihydro-1,2-oxazole-5-carbonitrile

The compound features a dihydroisoxazole ring structure with a 4-aminophenyl group and a carbonitrile functional group, which contribute to its reactivity and biological activity .

Antimicrobial Properties

Research indicates that 3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, with mechanisms likely involving interference with bacterial cell wall synthesis or metabolic pathways .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 15 µg/mL |

| Candida albicans | < 20 µg/mL |

Anticancer Activity

The compound has also demonstrated cytotoxic effects against several cancer cell lines. In particular, it has been noted for its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways .

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, affecting cell signaling cascades related to growth and survival.

- Oxidative Stress Induction : Increased oxidative stress may lead to cellular damage and apoptosis in cancer cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound effectively reduced bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .

- Cytotoxicity in Cancer Models : Research involving human cancer cell lines indicated that treatment with the compound led to significant reductions in cell viability, supporting its potential use in cancer therapy .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have highlighted the importance of functional groups like the amino and carbonitrile moieties in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.